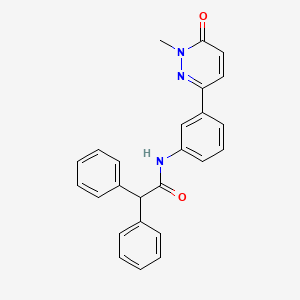
N-(3-(1-メチル-6-オキソ-1,6-ジヒドロピリダジン-3-イル)フェニル)-2,2-ジフェニルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a pyridazinone moiety linked to a phenyl ring and a diphenylacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
Chemistry
In chemistry, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising lead compound for new drug discovery.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatility and potential biological activities make it a valuable asset in various industrial applications.
作用機序
Target of Action
The primary target of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is the monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
The compound competitively inhibits the MAO-B enzyme . By binding to the active site of the enzyme, it prevents the normal substrate, dopamine, from binding, thereby reducing the rate of dopamine degradation .
Biochemical Pathways
The inhibition of MAO-B leads to an increase in the concentration of dopamine in the brain . Dopamine is an inhibitory neurotransmitter that controls the balance of body movements . Therefore, the compound’s action can help alleviate symptoms of conditions characterized by dopamine deficiency, such as Parkinson’s disease .
Result of Action
By inhibiting MAO-B and increasing dopamine levels, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide can help restore the balance of body movements . This can potentially alleviate the motor problems and mental disabilities associated with conditions like Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or halides.
Formation of the Diphenylacetamide Group: The final step involves the acylation of the intermediate compound with diphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridazinone ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and diphenylacetamide moieties, potentially leading to alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
類似化合物との比較
Similar Compounds
- N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide
- N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)nicotinamide
Uniqueness
Compared to similar compounds, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide stands out due to its diphenylacetamide group, which may confer unique biological activities and chemical properties. This structural difference can influence its binding affinity, selectivity, and overall effectiveness in various applications.
Conclusion
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,2-diphenylacetamide is a compound of significant interest in scientific research due to its unique structure and potential applications in chemistry, biology, medicine, and industry. Its synthesis involves multiple steps, and it can undergo various chemical reactions, making it a versatile building block for further development. Its mechanism of action and comparison with similar compounds highlight its potential as a valuable tool in various fields.
特性
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-28-23(29)16-15-22(27-28)20-13-8-14-21(17-20)26-25(30)24(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-17,24H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQOWSNALVLNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2506680.png)
![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)
![4-bromo-5-({2-[(1Z)-1-(methoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2506683.png)
![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)
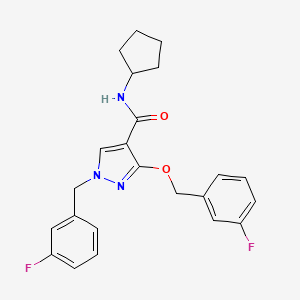
![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)

![(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B2506693.png)
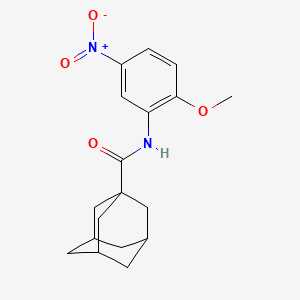
![N-[(4-CHLOROPHENYL)METHYL]-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2506696.png)
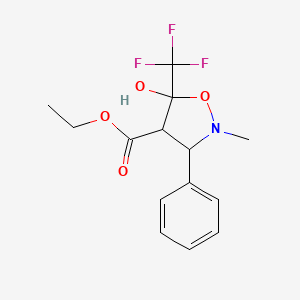
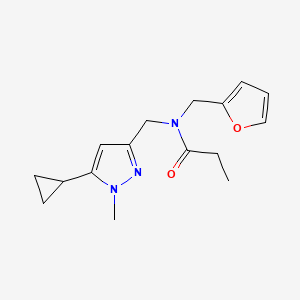
![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2506702.png)
